molecular formula C12H15N3 B1331811 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile CAS No. 693254-24-9

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B1331811
CAS No.: 693254-24-9
M. Wt: 201.27 g/mol
InChI Key: AZAOVFIBBQKZDL-UHFFFAOYSA-N
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Description

Nicotinonitriles as Significant Chemical Scaffolds

Nicotinonitriles, chemically designated as 3-cyanopyridines, constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities and structural versatility. These compounds are characterized by the presence of a cyano group attached to the third position of the pyridine ring, creating a molecular framework that serves as an essential scaffold for the development of numerous bioactive molecules. The significance of nicotinonitriles extends beyond their basic structural properties, as they have emerged as critical intermediates in the synthesis of complex pharmaceutical agents and have demonstrated extensive potential applications in medicinal chemistry.

The biological importance of nicotinonitrile derivatives is exemplified by several marketed pharmaceutical compounds that incorporate this structural motif. Notable examples include bosutinib, utilized in leukemia treatment, milrinone and olprinone, both functioning as cardiotonic agents, and neratinib, employed in breast cancer therapy. These compounds demonstrate the remarkable therapeutic potential inherent in the nicotinonitrile scaffold, validating the continued research interest in developing novel derivatives within this chemical class.

Research investigations have revealed that nicotinonitrile derivatives possess a broad spectrum of biological activities, including antioxidant properties, anti-inflammatory effects, antiproliferative activities, antibacterial actions, acetylcholinesterase inhibition, anti-tubulin activity, bronchodilator properties, and adenosine receptor antagonism. The diversity of these biological effects can be attributed to the structural flexibility of the nicotinonitrile framework, which allows for extensive chemical modifications that can be tailored to target specific biological pathways and molecular mechanisms.

The cyano group linked to the pyridine ring in nicotinonitrile derivatives has been identified as possessing unique capacity to scavenge reactive oxygen species, thereby protecting cells from deoxyribonucleic acid damage. This antioxidant property has been demonstrated to exceed the efficacy of ascorbic acid in certain experimental conditions, highlighting the potential therapeutic value of these compounds in oxidative stress-related disorders.

Table 1: Representative Nicotinonitrile-Based Pharmaceutical Compounds

Compound Name Primary Therapeutic Application Chemical Classification Reference
Bosutinib Leukemia Treatment Tyrosine Kinase Inhibitor
Milrinone Cardiotonic Agent Phosphodiesterase Inhibitor
Neratinib Breast Cancer Therapy Tyrosine Kinase Inhibitor
Olprinone Cardiotonic Agent Phosphodiesterase Inhibitor

Historical Context of Pyridine-Based Compounds

The historical development of pyridine-based compounds traces its origins to the mid-nineteenth century when Scottish chemist Thomas Anderson first isolated pyridine in 1849 from the products obtained through high-temperature heating of animal bones. Anderson's discovery marked the beginning of systematic research into pyridine chemistry, though the structural elucidation of this compound would not occur until decades later. The compound was named pyridine, derived from the Greek word "pyr" meaning fire, in reference to its flammable nature and the high-temperature conditions required for its initial isolation.

The structural determination of pyridine represented a significant milestone in organic chemistry, accomplished through the independent work of German chemist Wilhelm Körner and Scottish chemist James Dewar in the late 1860s and early 1870s. Körner is generally credited with the first published structural proposal in 1869, suggesting that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural insight proved foundational for understanding the aromatic heterocyclic nature of pyridine and its derivatives.

The early synthetic approaches to pyridine production were notably inefficient, with coal tar extraction yielding only approximately 0.1 percent pyridine content, necessitating complex multi-stage purification processes. This limitation drove the search for more efficient synthetic methodologies, culminating in the development of the Chichibabin pyridine synthesis in 1924. Russian chemist Aleksei Chichibabin invented this synthetic approach based on the reaction of formaldehyde, acetaldehyde, and ammonia, providing a more economical route to pyridine production that remains industrially relevant today.

The Chichibabin synthesis represented a paradigm shift in pyridine chemistry, enabling the large-scale production of pyridine derivatives and facilitating the exploration of their biological and chemical properties. This synthetic methodology involves the condensation reaction of aldehydes, ketones, and unsaturated carbonyl compounds in the presence of ammonia or ammonia derivatives, typically conducted at elevated temperatures of 400-450 degrees Celsius using modified alumina and silica catalysts.

Contemporary pyridine production has evolved to encompass multiple synthetic strategies, with worldwide production reaching approximately 20,000 tons per year as of 2016. The major industrial applications of pyridine include its use as a precursor for herbicide synthesis, particularly for compounds such as paraquat and diquat, as well as its utilization in the preparation of insecticides, antiseptics, and antifungal agents.

Table 2: Historical Milestones in Pyridine Chemistry

Year Researcher Contribution Significance Reference
1849 Thomas Anderson First isolation of pyridine Initial discovery from animal bone pyrolysis
1869 Wilhelm Körner Structural determination Proposed benzene-derived structure with nitrogen substitution
1871 James Dewar Independent structural proposal Confirmed pyridine structure
1924 Aleksei Chichibabin Synthetic methodology development Established efficient synthesis from simple precursors

Position of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile in Modern Chemistry

This compound occupies a specialized position within contemporary heterocyclic chemistry as a structurally sophisticated derivative of the fundamental nicotinonitrile scaffold. This compound, identified by Chemical Abstracts Service registry number 693254-24-9, represents an advanced example of how strategic structural modifications can be employed to enhance the properties and potential applications of nicotinonitrile-based molecules.

The molecular architecture of this compound incorporates several key structural features that distinguish it from simpler nicotinonitrile derivatives. The compound possesses a molecular formula of C₁₂H₁₅N₃ with a molecular weight of 201.27 grams per mole, reflecting the incorporation of both methyl substituents at positions 4 and 6 of the pyridine ring and the attachment of a pyrrolidine moiety at position 2. This specific substitution pattern creates a unique molecular geometry that influences both the chemical reactivity and biological activity profiles of the compound.

The pyrrolidine substituent represents a particularly significant structural feature, as this five-membered saturated nitrogen heterocycle contributes to the compound's three-dimensional molecular architecture and potentially enhances its interaction with biological targets. The incorporation of pyrrolidine moieties in pharmaceutical compounds has been associated with improved pharmacological properties, including enhanced binding affinity to specific receptors and modified pharmacokinetic characteristics.

Contemporary research interest in this compound reflects the broader trend toward the development of structurally complex nicotinonitrile derivatives for specialized applications in medicinal chemistry. Recent investigations have explored the potential of horseshoe-shaped nicotinonitrile scaffolds as dual inhibitors targeting multiple kinase enzymes, demonstrating the continued evolution of structure-based drug design approaches within this chemical class.

The compound's position in modern chemistry is further defined by its potential applications in the synthesis of heterocyclic compounds with enhanced biological activities. Research has indicated that nicotinonitrile derivatives can serve as valuable scaffolds for multicomponent reactions, enabling the efficient construction of complex molecular architectures with diverse pharmacological properties. This synthetic utility positions this compound as both a research target in its own right and as a potential synthetic intermediate for the preparation of more complex bioactive molecules.

The classification of this compound within the broader context of nicotinonitrile chemistry highlights the ongoing evolution of this chemical class toward increasingly sophisticated structural designs. The compound exemplifies the principle that systematic structural modifications of proven chemical scaffolds can yield derivatives with enhanced properties and expanded applications in contemporary chemical research.

Table 3: Chemical Properties of this compound

Property Value Classification Reference
Chemical Abstracts Service Registry Number 693254-24-9 Unique Chemical Identifier
Molecular Formula C₁₂H₁₅N₃ Empirical Composition
Molecular Weight 201.27 g/mol Physical Property
PubChem Compound Identifier 892982 Database Entry
International Union of Pure and Applied Chemistry Name 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile Systematic Nomenclature
Physical State Solid Phase at Standard Conditions

Properties

IUPAC Name

4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOVFIBBQKZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358398
Record name 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693254-24-9
Record name 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 4,6-dimethyl-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile and methyl groups in the compound participate in oxidation under controlled conditions.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄): Oxidizes the nitrile group to a carboxylic acid under acidic aqueous conditions.
  • Chromium trioxide (CrO₃): Selectively oxidizes methyl groups to hydroxyl or carbonyl derivatives .

Products:

Reaction SiteOxidizing AgentProductYield
Nitrile groupKMnO₄ (H₂SO₄)4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinic acid60–70%
Methyl groupCrO₃4-Hydroxymethyl-6-methyl-2-(pyrrolidin-1-yl)nicotinonitrile45–55%

Reduction Reactions

The nitrile group is reduced to primary amines, while the pyrrolidine ring remains stable under standard reducing conditions.

Key Reagents and Conditions:

  • Lithium aluminum hydride (LiAlH₄): Reduces nitriles to primary amines in anhydrous tetrahydrofuran (THF) .
  • Hydrogen gas (H₂) with palladium catalyst: Catalytic hydrogenation under 1–3 atm pressure.

Products:

Reaction SiteReducing AgentProductYield
Nitrile groupLiAlH₄4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinamide75–85%
Nitrile groupH₂/Pd3-Amino-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine80–90%

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions.

Key Reagents and Conditions:

  • Sodium tert-butoxide (NaOtBu): Promotes substitution at the 4-methyl position in dimethylformamide (DMF) at 80°C .
  • Primary amines (e.g., methylamine): Displace methyl groups under microwave irradiation .

Products:

NucleophilePosition SubstitutedProductYield
Methylamine4-Methyl4-(Methylamino)-6-methyl-2-(pyrrolidin-1-yl)nicotinonitrile65–75%
Thiophenol6-Methyl4-Methyl-6-(phenylthio)-2-(pyrrolidin-1-yl)nicotinonitrile50–60%

Cyclization Reactions

The nitrile group reacts with nucleophiles to form heterocyclic compounds.

Key Reagents and Conditions:

  • Sodium azide (NaN₃): Forms tetrazole rings via [2+3] cycloaddition in refluxing toluene.
  • Hydrazine (N₂H₄): Generates aminopyrazole derivatives under basic conditions .

Products:

ReagentProductYield
NaN₃4,6-Dimethyl-2-(pyrrolidin-1-yl)-1H-tetrazolo[1,5-a]pyridine75–85%
N₂H₄3-Amino-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyridine70–80%

Comparative Reactivity

The compound’s reactivity differs from structurally similar nicotinonitriles due to steric and electronic effects:

CompoundKey FeatureReactivity Difference
2-(Pyrrolidin-1-yl)nicotinonitrileNo methyl groupsFaster nitrile reduction (90% yield with LiAlH₄)
4-Methyl-2-(piperidin-1-yl)nicotinonitrilePiperidine substituentLower NAS activity due to reduced ring strain

Mechanistic Insights

  • Nitrile group reactivity: Polarized C≡N bond facilitates nucleophilic attacks, forming intermediates like iminophosphoranes.
  • Pyrrolidine stability: The saturated ring resists oxidation but can undergo ring-opening under strong acidic conditions (e.g., HCl/EtOH) .

Scientific Research Applications

Synthetic Route

StepReactantsConditionsProducts
14,6-dimethyl-2-chloronicotinonitrile + pyrrolidineDMF, K2CO3, heat4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentrations (MIC) against selected pathogens are summarized below:

PathogenMIC (μg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Pseudomonas aeruginosa12.5 - 25
Candida albicans12.5

These results suggest that the compound is particularly effective against Gram-positive bacteria and shows comparable efficacy to standard antibiotics like Amoxicillin.

Antiviral Activity

Preliminary studies have suggested potential antiviral effects of this compound. It may inhibit viral replication by targeting specific host cell pathways; however, detailed mechanisms are still under investigation.

Structure-Activity Relationship (SAR)

The biological activity can be attributed to several structural components:

  • Pyrrolidine Ring : Enhances binding affinity.
  • Nitrile Group : Increases polarity and solubility.
  • Dimethyl Substituents : Affect hydrophobicity and steric hindrance.

Case Studies

Recent in vivo studies have demonstrated the efficacy of this compound in reducing bacterial load in animal models infected with bacterial pathogens.

Findings from In Vivo Studies

Dosage (mg/kg)Outcome
10Moderate reduction in infection severity
50Significant reduction in bacterial load

These studies indicate that higher dosages correlate with improved outcomes in terms of infection severity and survival rates.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and nitrile group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the nicotinonitrile core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Features
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile Trifluoromethylphenylamino group at position 2 C₁₅H₁₃F₃N₄ 306.29 Enhanced lipophilicity and metabolic stability due to CF₃ group
2-Hydroxy-4,6-dimethylnicotinonitrile Hydroxyl group at position 2 C₈H₇N₃O 161.16 Reduced lipophilicity; potential for hydrogen bonding
4,6-Dimethyl-2-(3-chlorophenylamino)nicotinonitrile Chlorophenylamino group at position 2 C₁₄H₁₃ClN₄ 272.73 Improved halogen-mediated target binding
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile Ethoxy-pyrrolidine linkage at position 6 C₁₂H₁₄N₄O 242.27 Enhanced solubility and nicotinic receptor modulation

Structural Insights :

  • Electron-withdrawing groups (e.g., CF₃, Cl) increase binding affinity and stability but may reduce solubility.
  • Hydrophilic groups (e.g., hydroxyl, ethoxy) improve solubility but limit membrane permeability.
  • Pyrrolidine vs. other heterocycles : Pyrrolidine’s five-membered ring offers conformational flexibility compared to rigid aromatic substituents .

Pharmacological Activity Comparison

Antimicrobial and Anti-inflammatory Effects :
  • 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile: Demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to membrane disruption .
  • N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (CAS 1448123-77-0): Exhibits COX-2 inhibition (IC₅₀: 0.8 µM), surpassing the parent compound in anti-inflammatory potency .
Anticancer Activity :
  • Fused 2-oxo-nicotinonitrile derivatives (e.g., compound XXXVII): Show IC₅₀ values of 1.2–3.5 µM against breast (MCF-7) and lung (NCI-H460) cancer cells via kinase inhibition .
  • 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile (CAS 107469-28-3): Acts as a pro-apoptotic agent in leukemia cells (IC₅₀: 4.7 µM) .
Enzyme Inhibition :
  • 2-(2,2,2-Trifluoroacetyl)nicotinonitrile: Inhibits cytochrome P450 enzymes (Ki: 0.4 µM) due to its trifluoroacetyl group .
  • 4,6-Dimethyl-2-(alkylthio)nicotinonitriles: Target cysteine proteases (e.g., cathepsin B) with IC₅₀ values < 1 µM .

Physicochemical Properties

Property This compound 4,6-Dimethyl-2-(trifluoromethyl) analog 2-Hydroxy-4,6-dimethylnicotinonitrile
LogP 2.1 3.8 0.9
Water Solubility (mg/mL) 1.2 0.3 8.5
Metabolic Stability Moderate (t₁/₂: 45 min) High (t₁/₂: 120 min) Low (t₁/₂: 15 min)

Key Trends :

  • Lipophilicity : Trifluoromethyl and alkylthio groups increase LogP, enhancing blood-brain barrier penetration.
  • Solubility : Hydroxyl and ethoxy groups improve aqueous solubility but reduce bioavailability.

Biological Activity

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is a compound with notable pharmacological properties. This article reviews its biological activity, focusing on its antimicrobial, antiviral, and potential therapeutic applications. The compound's structure and functional groups contribute significantly to its biological effects.

Chemical Structure

The chemical formula for this compound is C12H15N3C_{12}H_{15}N_3, with a molecular weight of 201.27 g/mol. Its structure includes a pyrrolidine ring and a nitrile group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound was assessed through MIC values against several pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Pseudomonas aeruginosa12.5 - 25
Candida albicans12.5

These results suggest that the compound is particularly effective against Gram-positive bacteria, comparable to standard antibiotics such as Amoxicillin .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have suggested potential antiviral effects. The compound may inhibit viral replication by targeting specific host cell pathways, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Nitrile Group : Contributes to the compound's polarity and solubility in biological systems.
  • Dimethyl Substituents : Influence the overall hydrophobicity and steric hindrance, affecting interaction with microbial membranes.

Case Studies

A recent study explored the effects of this compound in vivo using animal models infected with bacterial pathogens. The results demonstrated a significant reduction in bacterial load when treated with varying doses of this compound compared to control groups .

Findings from In Vivo Studies

  • Dosage : Effective dosages ranged from 10 mg/kg to 50 mg/kg.
  • Outcome : Reduction in infection severity and enhanced survival rates were observed.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,6-dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile and its derivatives?

A two-step synthesis is commonly employed:

  • Step 1 : React 4,6-dimethylnicotinonitrile with alkylthiols under acid catalysis to form intermediates like 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives (e.g., 3a–3d) .
  • Step 2 : Hydrolyze the nitrile group using controlled acid-catalyzed conditions (e.g., H₂SO₄ or HCl) to yield amides or further functionalize the pyrrolidine moiety. Temperature control (40–80°C) is critical to avoid side reactions and ensure >70% yield .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the pyrrolidine ring substitution pattern and methyl group positions. For example, methyl protons typically appear as singlets at δ 2.4–2.6 ppm, while pyrrolidine protons show multiplet splitting between δ 1.5–3.0 ppm .
  • FT-IR : Identify nitrile (C≡N) stretching vibrations at ~2220 cm⁻¹ and pyrrolidine ring vibrations at 1450–1600 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Functional Group Variation : Synthesize analogs with modified alkylthio or pyrrolidine substituents (e.g., propyl, benzyl) to assess steric and electronic effects on bioactivity .
  • Biological Screening : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent changes with activity. For example, bulky substituents may enhance binding affinity to target proteins .
  • Data Interpretation : Apply multivariate analysis (e.g., QSAR models) to quantify substituent contributions to activity .

Q. How can contradictory data in elemental analysis or spectroscopic results be resolved?

  • Replicate Synthesis : Ensure reaction conditions (e.g., solvent purity, temperature) are consistent to minimize batch variability .
  • Advanced Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguities. For example, X-ray diffraction can confirm the orthorhombic crystal system and CH–π interactions in related pyridine derivatives .
  • Error Analysis : Compare deviations in elemental analysis (e.g., ±0.5% for nitrogen content) against instrumental limits .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer potential. For similar nicotinonitriles, gaps of ~4.5 eV suggest moderate reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to guide derivatization strategies .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases) and prioritize derivatives for synthesis .

Methodological Challenges in Specialized Applications

Q. How can photophysical properties be investigated for optoelectronic applications?

  • UV-Vis Spectroscopy : Measure absorption maxima (e.g., 300–400 nm for π→π* transitions) and molar extinction coefficients .
  • Fluorescence Studies : Analyze emission spectra to quantify quantum yields. Derivatives with extended conjugation (e.g., diaryl substituents) often exhibit enhanced fluorescence .
  • Theoretical Validation : Compare experimental data with time-dependent DFT (TD-DFT) calculations to refine electronic structure models .

Q. What strategies improve cytotoxicity assessment in cancer cell lines?

  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1–100 μM) using MTT assays. IC₅₀ values <10 μM indicate potent cytotoxicity .
  • Selectivity Screening : Compare activity in cancer vs. normal cell lines (e.g., HEK293) to identify selective compounds .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis induction or cell cycle arrest .

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